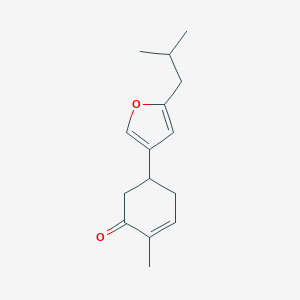

(S)-Bilobanone

Description

Structure

3D Structure

Properties

CAS No. |

17015-33-7 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-methyl-5-[5-(2-methylpropyl)furan-3-yl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C15H20O2/c1-10(2)6-14-7-13(9-17-14)12-5-4-11(3)15(16)8-12/h4,7,9-10,12H,5-6,8H2,1-3H3 |

InChI Key |

ORQIZUYAGXZVPI-LBPRGKRZSA-N |

SMILES |

CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C |

Isomeric SMILES |

CC1=CC[C@@H](CC1=O)C2=COC(=C2)CC(C)C |

Canonical SMILES |

CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C |

Origin of Product |

United States |

Isolation and Purification Methodologies of S Bilobanone from Natural Sources

(S)-Bilobanone is a sesquiterpenoid that has been identified as a constituent of Ginkgo biloba. Notably, research into its specific isolation is often linked with its glycoside form. A 2023 study reported the first isolation of a rare bilobanone glycoside from Ginkgo biloba leaves, highlighting the ongoing discovery of new compounds within this well-studied plant. cjnmcpu.comcjnmcpu.com The methodologies for isolating and purifying (S)-Bilobanone and related terpenoids from complex natural sources like Ginkgo biloba involve a multi-step process, beginning with extraction and followed by various chromatographic techniques to achieve separation and purification.

**structural Elucidation and Stereochemical Characterization of S Bilobanone and Its Derivatives**

Spectroscopic Techniques for Structure Determination

Spectroscopy is the cornerstone for determining the structure of organic compounds. scribd.comijpsonline.com By analyzing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD) provide detailed information about the connectivity of atoms, molecular weight, and stereochemistry. scribd.comresearchgate.net In the study of complex natural products such as bilobanone derivatives, a combination of these techniques is essential for unambiguous structure assignment. cjnmcpu.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. ijpsonline.comacs.org One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the different types of proton and carbon environments in the molecule. acs.orgresearchgate.net For instance, the chemical shift, integration, and multiplicity of signals in a ¹H NMR spectrum reveal the electronic environment, number, and neighboring protons for each unique proton in the structure. acs.org

In the analysis of complex molecules like bilobanone derivatives, 2D NMR experiments are indispensable for establishing the connectivity between atoms. cjnmcpu.com Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings (H-H), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the complete carbon skeleton and position substituents. researchgate.netcjnmcpu.com

For example, in the structural elucidation of a novel bilobanone glycoside isolated from Ginkgo biloba, extensive 1D and 2D NMR experiments were critical. cjnmcpu.comnih.gov The analysis of ¹H-¹H COSY and HMBC spectra allowed for the construction of the planar structure of the molecule, revealing how different structural fragments were interconnected. cjnmcpu.com

Table 1: Representative NMR Data Interpretation for a Bilobanone Derivative This table is illustrative of the data interpretation process described in the literature for a bilobanone glycoside. cjnmcpu.com

| Signal | ¹H NMR Data (δH, multiplicity, J in Hz) | ¹³C NMR Data (δC) | Key HMBC Correlations |

|---|---|---|---|

| H-2 | 2.45 (m) | 34.6 | C-1, C-3, C-4, C-6 |

| H-4 | 1.80 (m) | 25.9 | C-2, C-3, C-5, C-6 |

| H-7 | 4.60 (d, 7.5) | 103.6 | C-3 |

| H₃-11 | 1.03 (s) | 27.2 | C-1, C-2, C-6, C-12 |

Data is representative and compiled based on descriptions of spectral analysis of related compounds. cjnmcpu.com

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound with high accuracy. sciex.com Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that allow for the analysis of intact molecules, yielding a protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. cjnmcpu.combiorxiv.org The high resolution of instruments such as the Quadrupole-Orbitrap (Q-Orbitrap) allows for mass measurements with errors in the parts-per-million (ppm) range, enabling the confident determination of a molecule's elemental formula. biorxiv.orgbiorxiv.org

In the characterization of a newly identified bilobanone glycoside, HR-ESI-MS played a key role. nih.govcjnmcpu.com The technique provided the exact mass of the molecule, which was used to determine its molecular formula. For instance, a positive ion HR-ESI-MS analysis of a related phenylbutenoid glycoside showed a sodium adduct at m/z 349.1257 [M+Na]⁺, which corresponded to the calculated value of 349.1258 for the molecular formula C₁₆H₂₂O₇. cjnmcpu.com This information is fundamental as it establishes the degrees of unsaturation (the combined number of rings and double bonds) in the molecule.

Table 2: Example of High-Resolution Mass Spectrometry Data This table illustrates typical data obtained for a natural product derivative during structural analysis. cjnmcpu.com

| Compound Type | Ionization Mode | Observed m/z | Adduct | Calculated m/z | Deduced Formula |

|---|

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. ull.esencyclopedia.pub This makes it an exceptionally useful tool for investigating the stereochemistry of compounds like (S)-Bilobanone. ull.es The resulting ECD spectrum provides information about the absolute configuration of the molecule. rsc.orgnih.gov

The shape and sign of the Cotton effects in an ECD spectrum are highly sensitive to the three-dimensional structure of the molecule. ull.esencyclopedia.pub For complex molecules, the experimental ECD spectrum is often compared with spectra calculated for possible stereoisomers using computational methods like Time-Dependent Density Functional Theory (TDDFT). nih.gov A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. nih.gov ECD analysis was explicitly mentioned as one of the methods used to determine the absolute configuration of a novel bilobanone glycoside, highlighting its importance in the stereochemical characterization of this class of compounds. cjnmcpu.comnih.gov

High-Resolution Mass Spectrometry (HR-ESI-MS, UPLC-Q-Orbitrap HRMS) [17, 35]

Methods for Absolute Configuration Determination (e.g., Mosher's Method, Cu-Kα X-ray Crystallography)

Beyond ECD, other methods are employed to unambiguously determine the absolute configuration of chiral centers.

Mosher's Method: This is a chemical derivatization and NMR-based technique used to determine the absolute configuration of chiral secondary alcohols and amines. stackexchange.comnih.gov The alcohol of unknown stereochemistry is esterified with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govresearchgate.net This creates a pair of diastereomers. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. stackexchange.comnih.gov This method was successfully applied in the structural studies of derivatives isolated alongside a bilobanone glycoside from Ginkgo biloba. cjnmcpu.comnih.gov

Cu-Kα X-ray Crystallography: Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. ucibio.ptlibretexts.org The technique involves diffracting X-rays (commonly from a Cu-Kα source) off a single, well-ordered crystal of the compound. libretexts.orgdectris.com The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing an unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry. ucibio.ptresearchgate.net The successful growth of a suitable crystal and subsequent X-ray diffraction analysis provides unequivocal proof of a molecule's structure. This powerful technique was used to confirm the absolute configuration of a new phenylbutenoid derivative found with the bilobanone glycoside. cjnmcpu.comcjnmcpu.com

**biosynthetic Pathways of S Bilobanone**

Proposed Biogenetic Relationships to Terpenoid Precursors

The biosynthesis of all terpenoids, including (S)-Bilobanone, begins with two fundamental five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.commdpi.com Plants synthesize these precursors through two distinct pathways located in different cellular compartments. frontiersin.orgmdpi.com The cytosolic mevalonate (B85504) (MVA) pathway converts acetyl-CoA into IPP, while the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway produces both IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. oup.com For sesquiterpenes (C15) like (S)-Bilobanone, the MVA pathway is generally the primary source of precursors. frontiersin.orgoup.com

The direct precursor to all sesquiterpenoids is farnesyl pyrophosphate (FPP), a 15-carbon molecule. wikipedia.org Its formation is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS), which orchestrates the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. frontiersin.orguniprot.orgnih.gov The resulting (2E,6E)-farnesyl pyrophosphate is a critical branch-point intermediate in metabolism, standing at the gateway to the synthesis of thousands of sesquiterpenoid structures. wikipedia.orgnih.gov

The carbon skeleton of (S)-Bilobanone is of the bisabolane-type. rsc.orgmdpi.com The biogenetic hypothesis posits that the linear FPP molecule undergoes an enzyme-catalyzed cyclization to form a bisabolyl carbocation intermediate. This transformation is a pivotal step, converting the acyclic precursor into the characteristic monocyclic framework of the bisabolane (B3257923) sesquiterpenoids. Subsequent enzymatic modifications then tailor this core structure to yield the final (S)-Bilobanone molecule.

| Precursor Type | Compound Name | Description |

| Universal C5 Precursors | Isopentenyl Diphosphate (IPP) | A five-carbon isoprenoid precursor synthesized via the MVA and MEP pathways. mdpi.commdpi.com |

| Dimethylallyl Diphosphate (DMAPP) | An isomer of IPP, serving as the initial substrate for prenyltransferases. mdpi.comfrontiersin.org | |

| C15 Precursor | Farnesyl Pyrophosphate (FPP) | The direct 15-carbon precursor for all sesquiterpenes, formed from IPP and DMAPP. frontiersin.orgwikipedia.org |

| Core Skeleton Intermediate | Bisabolyl Cation | A key carbocation intermediate formed from the cyclization of FPP, leading to the bisabolane skeleton. researchgate.net |

Postulated Enzymatic Transformations and Intermediates

The conversion of the linear FPP precursor into the complex structure of (S)-Bilobanone is believed to be a multi-step process catalyzed by a series of specialized enzymes. While the complete enzymatic sequence has not been fully elucidated in vivo, a plausible pathway can be postulated based on known enzyme functions in terpenoid biosynthesis.

The initial and most crucial step is the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases (TPS). beilstein-journals.org Specifically for the formation of the bisabolane skeleton in Ginkgo biloba, an α-bisabolene synthase has been identified. proquest.com This enzyme likely facilitates the ionization of the diphosphate group from FPP and controls the subsequent cyclization cascade to form the bisabolyl cation, which is then stabilized to produce α-bisabolene as the initial cyclic hydrocarbon intermediate.

Following the formation of the α-bisabolene skeleton, a series of oxidative modifications are required to generate the final structure of (S)-Bilobanone. These "tailoring" reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (P450s), which are known to introduce hydroxyl groups and perform other oxidative transformations with high regio- and stereospecificity. mdpi.comnih.gov The transformation from α-bisabolene to (S)-Bilobanone would require several specific oxidative steps, including the formation of the cyclohexenone moiety and the construction of the furan (B31954) ring. The formation of the furan ring in other furanosesquiterpenoids is thought to proceed through intermediates like allylic alcohols and 1,4-dicarbonyl systems, suggesting a complex series of enzymatic oxidations.

| Enzyme/Intermediate | Proposed Role in Biosynthesis | Enzyme Class |

| Farnesyl Pyrophosphate Synthase (FPPS) | Catalyzes the synthesis of the FPP precursor from IPP and DMAPP. frontiersin.orgnih.gov | Prenyltransferase |

| α-Bisabolene Synthase | Catalyzes the cyclization of FPP to form the α-bisabolene skeleton. proquest.com | Terpene Synthase (TPS) |

| α-Bisabolene | The first stable cyclic intermediate in the pathway. | Sesquiterpene Hydrocarbon |

| Cytochrome P450 Monooxygenases (P450s) | Catalyze subsequent oxidative modifications (e.g., hydroxylation, ring formation) of the α-bisabolene skeleton to yield (S)-Bilobanone. mdpi.comnih.gov | Oxidoreductase |

| (S)-Bilobanone | The final product of the biosynthetic pathway. | Furanosesquiterpenoid |

Comparative Biosynthesis in Different Natural Producers

(S)-Bilobanone is a characteristic secondary metabolite of the ginkgo tree (Ginkgo biloba), which is considered its primary natural producer. mdpi.comaloki.hu Recently, a glycoside form of bilobanone has also been isolated from Ginkgo biloba leaves. cjnmcpu.com The biosynthesis of terpenoids in Ginkgo is tissue-specific, with the highest accumulation of related terpene trilactones, such as ginkgolides and bilobalide (B1667068), occurring in the roots. oup.comresearchgate.net

While (S)-Bilobanone itself appears to be largely restricted to Ginkgo, the bisabolane class of sesquiterpenoids is widely distributed throughout the plant and fungal kingdoms. mdpi.comacs.orgmdpi.com For example, phenolic bisabolane sesquiterpenoids are produced by marine-derived fungi like Aspergillus sydowii, and various other bisabolanes are found in plants of the Asteraceae family. mdpi.comacs.org

A comparative view of these pathways suggests a model of conserved core biosynthesis followed by divergent late-stage modifications. The initial steps, including the formation of IPP, DMAPP, and the C15 precursor FPP, are universal to all organisms producing sesquiterpenoids. mdpi.commdpi.com The cyclization of FPP to form a bisabolyl cation is also a common strategy. mdpi.com However, the subsequent "tailoring" enzymes, particularly the specific P450s and other oxidoreductases, are highly evolved and species-specific. These enzymes are responsible for the immense structural diversity seen within the bisabolane family. It is this unique enzymatic toolkit in Ginkgo biloba that leads to the specific formation of (S)-Bilobanone, distinguishing its metabolic profile from that of other bisabolane-producing organisms. Comparative transcriptomic analyses between different plant species are powerful tools for identifying the specific genes responsible for these divergent pathways. nih.gov

| Natural Producer | Compound Class | Biosynthetic Features |

| Ginkgo biloba (Ginkgoaceae) | (S)-Bilobanone, Bilobalide | Biosynthesis likely proceeds via the MVA pathway; involves a specific α-bisabolene synthase and unique downstream P450s for furan ring and cyclohexenone formation. frontiersin.orgproquest.com |

| Aspergillus sydowii (Fungi) | Phenolic Bisabolane Sesquiterpenoids | Biosynthesis also starts from FPP and involves a bisabolane intermediate, followed by extensive oxidation, cyclization, and reduction to form phenolic derivatives. mdpi.com |

| Vernonia solanifolia (Asteraceae) | Highly Oxidized Bisabolane Sesquiterpenoids | Produces bisabolanes with tetrahydrofuran (B95107) rings, indicating a different suite of species-specific P450s and tailoring enzymes acting on the common bisabolane core. acs.org |

**chemical Synthesis and Total Synthesis Approaches to S Bilobanone**

Strategies for Stereoselective Synthesis

The stereoselective synthesis of bilobanone isomers relies heavily on the use of a chiral pool starting material, most notably carvone (B1668592). The inherent chirality of carvone is transferred through the synthetic sequence to establish the stereocenter in the final bilobanone product.

One of the earliest and most referenced syntheses by Büchi and Wuest started from (+)-carvone to produce (+)-bilobanone. acs.org This strategy is foundational, as the synthesis of the enantiomeric (S)-Bilobanone would theoretically proceed by utilizing (S)-carvone as the starting material. mdpi.com The stereochemistry of the final product is dictated by the configuration of the chiral center in the carvone precursor.

Further strategies involve stereoselective reactions at various stages. For example, in the synthesis of related natural product scaffolds, stereoselective reductive amination and 1,3-dipolar cycloaddition reactions have been employed to create complex, multi-ring structures with high diastereoselectivity. mdpi.com While not applied directly to bilobanone in the cited literature, these methods represent modern approaches to controlling stereochemistry in complex molecule synthesis. The key principle remains the conversion of a readily available chiral molecule, like a terpene, into a more complex target while preserving or predictably altering the stereochemical information. beilstein-journals.orgresearchgate.net

Key Reactions and Reagents in Synthetic Routes (e.g., Hypochlorous Acid Functionalization)

The total synthesis of bilobanone involves a series of key chemical transformations. Two notable historical syntheses, one by Büchi and another by Hegde and Wolinsky, illustrate the critical reactions and reagents employed.

A significant reaction highlighted in synthetic approaches is the functionalization of an isopropenyl group using hypochlorous acid (HOCl). acs.orgpurdue.edu In the synthesis of (+)-bilobanone, Hegde and Wolinsky treated (+)-carvone with a two-phase solution of HOCl to produce 10-chlorocarvone. acs.org This step is a crucial functionalization that prepares the molecule for the subsequent introduction of the side chain. The reaction of HOCl with olefinic compounds, particularly those with an isopropenyl group, can afford allylic chlorides, which are versatile intermediates for forming carbon-carbon bonds. purdue.edu

The Büchi synthesis, starting from (+)-carvone, employed a different set of key reactions. acs.orgorganicchemistrydata.org An initial allylic oxidation using selenium dioxide converted carvone into an optically active aldehyde. acs.org This aldehyde then underwent a Grignard reaction with the reagent from 3-methyl-1-butyne. The final furan (B31954) ring was constructed via a mercuric ion-catalyzed cyclization of a rearranged primary alcohol intermediate. acs.orgorganicchemistrydata.org

A summary of key reactions and reagents from these seminal syntheses is presented below.

| Synthetic Step | Reagent(s) | Reaction Type | Reference |

| Allylic Oxidation | Selenium Dioxide (SeO₂) | Oxidation | acs.orgorganicchemistrydata.org |

| Side-chain Introduction | Grignard reagent from 3-methyl-1-butyne | Nucleophilic Addition | acs.org |

| Furan Ring Formation | Mercuric Sulfate (HgSO₄), Sulfuric Acid (H₂SO₄) | Oxymercuration / Cyclization | acs.orgorganicchemistrydata.org |

| Isopropenyl Functionalization | Hypochlorous Acid (HOCl) | Allylic Chlorination | acs.orgpurdue.eduacs.org |

| Side-chain Coupling | Organozinc reagent, Isovaleraldehyde (B47997) | Nucleophilic Addition | purdue.edu |

Approaches to Enantiomeric Forms (e.g., (+)-Bilobanone)

The synthesis of specific enantiomeric forms of bilobanone is directly linked to the chirality of the starting material. The most well-documented synthetic routes target (+)-Bilobanone, the naturally occurring enantiomer, by starting with (+)-carvone. acs.orgacs.org

In 1982, Hegde and Wolinsky reported a synthesis of (+)-bilobanone that began with the reaction of (+)-carvone with hypochlorous acid. acs.orgcapes.gov.brresearchgate.net This yielded 10-chlorocarvone, which was then converted into an organozinc compound. This intermediate was subsequently reacted with isovaleraldehyde to introduce the characteristic side chain, ultimately leading to the formation of (+)-bilobanone. purdue.eduacs.org

The earlier 1969 synthesis by Büchi and Wuest also commenced with (+)-carvone. acs.orgacs.org Through a sequence involving selenium dioxide oxidation, a Grignard reaction, and a final mercury-catalyzed cyclization, they successfully synthesized (+)-bilobanone. acs.org

To obtain the non-natural enantiomer, (S)-Bilobanone, these synthetic schemes would need to be initiated with (S)-carvone. The stereochemical control originates from the asymmetric carbon in the carvone ring, and the subsequent reactions are designed to proceed without affecting this chiral center, thus transferring the stereochemistry to the final product.

Development of Modified and Novel Synthetic Methodologies

Beyond the classical approaches, research has explored alternative and novel methods for constructing the bilobanone skeleton. One such development is the "Nitro Ketal Approach," which provides a new pathway to furan systems and was applied to the total synthesis of racemic bilobanone. tandfonline.comtandfonline.com

This methodology involves the use of β-nitro ketone ketals as key intermediates. tandfonline.com The synthesis begins with a previously prepared nitroketal compound which, after mild acid hydrolysis, is converted into a furan intermediate. This approach represents a different strategy for constructing the core furan ring of bilobanone compared to the mercury-catalyzed cyclization used in earlier syntheses. tandfonline.com Although this specific reported synthesis resulted in a racemic mixture of bilobanone, it demonstrates the potential for developing new routes that may avoid toxic reagents like mercury salts. tandfonline.comtandfonline.com

The continuous development of synthetic methods for terpenes and related natural products offers potential for more efficient and environmentally benign routes. acs.orgeie.gr For instance, improvements in creating key precursors, such as the synthesis of (R)-7-hydroxycarvone from (S)-α-pinene, provide alternative starting points for constructing chiral molecules like bilobanone. acs.org Modern transition metal-catalyzed reactions, such as those used to form furan rings, also represent a promising area for future synthetic designs. nih.gov

**chemical Derivatization of S Bilobanone for Analytical and Research Applications**

Principles and Rationale for Chemical Derivatization

Chemical derivatization is a technique that transforms a chemical compound into a product with a similar structure, known as a derivative. wikipedia.org This process is essential when direct analysis of a compound is hindered by its physicochemical properties. tandfonline.com For (S)-Bilobanone and other terpene lactones, which lack significant UV chromophores, derivatization is crucial for enhancing their detectability. nih.govresearchgate.net

The primary reasons for derivatizing (S)-Bilobanone include:

Increasing Volatility: (S)-Bilobanone is not inherently volatile, which makes direct analysis by gas chromatography (GC) challenging. oup.com Derivatization converts it into a more volatile form suitable for GC analysis. research-solution.commdpi.com

Improving Thermal Stability: The derivatized form of (S)-Bilobanone exhibits greater thermal stability, preventing degradation at the high temperatures used in GC. numberanalytics.comscioninstruments.com

Enhancing Detector Response: By introducing specific functional groups, derivatization can significantly improve the response of detectors like Flame Ionization Detectors (FID) and Electron Capture Detectors (ECD). research-solution.comscioninstruments.com

Improving Chromatographic Separation: Derivatization can alter the polarity of (S)-Bilobanone, leading to better peak shape and resolution during chromatographic separation. tandfonline.comresearch-solution.com

Derivatization Reactions for Enhanced Detectability and Selectivity (e.g., UV-Vis Spectrophotometry, GC, HPLC)

Several derivatization reactions are employed to improve the analysis of (S)-Bilobanone across different analytical platforms.

For Gas Chromatography (GC): Silylation is the most common derivatization method for GC analysis of (S)-Bilobanone. libretexts.org This reaction replaces the active hydrogens in the hydroxyl groups of the molecule with a trimethylsilyl (B98337) (TMS) group. oup.comlibretexts.org

A common silylating agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). uj.edu.pl The resulting trimethylsilyl ether derivatives are more volatile and thermally stable, allowing for successful GC analysis with FID or mass spectrometry (MS) detection. oup.comuj.edu.placs.org

For High-Performance Liquid Chromatography (HPLC): While HPLC can be used for the analysis of underivatized terpene lactones, derivatization can enhance sensitivity, especially for UV-Vis detection. nih.govscispace.com Since (S)-Bilobanone lacks a strong chromophore, derivatization aims to introduce a UV-absorbing or fluorescent tag to the molecule. researchgate.netmdpi.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. researchgate.net For compounds with hydroxyl groups like (S)-Bilobanone, reagents that introduce aromatic moieties can be used to increase UV absorptivity. libretexts.org

Post-column derivatization involves adding a reagent to the column effluent before it reaches the detector. researchgate.net This technique can be used to generate a colored or fluorescent product that is easily detected. aurigaresearch.com

Impact on Analyte Volatility and Polarity for Chromatographic Separation

Derivatization significantly alters the volatility and polarity of (S)-Bilobanone, which is fundamental for its successful chromatographic analysis, particularly by GC. research-solution.commdpi.com

Volatility: The native (S)-Bilobanone molecule has low volatility due to the presence of polar hydroxyl groups, which can form hydrogen bonds. scioninstruments.com Silylation replaces these polar groups with nonpolar trimethylsilyl groups, reducing intermolecular forces and increasing the molecule's volatility, making it amenable to GC analysis. wikipedia.orgresearch-solution.com

Pre-column and Post-column Derivatization Strategies

Both pre-column and post-column derivatization strategies can be applied in the analysis of compounds like (S)-Bilobanone, primarily in the context of HPLC. researchgate.net

Pre-column Derivatization: In this approach, the derivatization reaction is completed before the sample is injected into the chromatograph. actascientific.com

Advantages: It offers flexibility in reaction conditions (time, temperature, reagent concentration) and can be used to form stable derivatives. tandfonline.com It can also help to clean up the sample by selectively reacting with the target analyte.

Disadvantages: It can be more time-consuming and may lead to the formation of multiple derivative products or byproducts that can interfere with the analysis. actascientific.com The derivatizing reagent itself might also be detected, causing interference. actascientific.com

Post-column Derivatization: Here, the derivatizing reagent is continuously added to the column effluent after separation has occurred but before the detector. actascientific.com

Advantages: It avoids the formation of multiple derivative products and eliminates interference from the derivatizing reagent, as the reaction occurs after the separation. aurigaresearch.com It is also easily automated. aurigaresearch.com

Disadvantages: The reaction must be rapid and complete in the short time it takes for the effluent to travel from the column to the detector. actascientific.com The choice of reagents is more limited, and the process can lead to band broadening, which may reduce chromatographic resolution. aurigaresearch.com

For the GC analysis of (S)-Bilobanone, derivatization is inherently a pre-analysis step, analogous to pre-column derivatization in HPLC. uj.edu.plbenthamopenarchives.com

Desirable Characteristics of Derivatization Reactions

For a derivatization reaction to be effective for the analysis of (S)-Bilobanone, it should possess several key characteristics: wikipedia.orggcms.cz

Completeness: The reaction should proceed to completion, or at least be highly reproducible, to ensure accurate and precise quantification. wikipedia.org

Specificity: The reagent should ideally react specifically with the target functional group (hydroxyl groups in the case of (S)-Bilobanone) to minimize side reactions and the formation of interfering byproducts. tandfonline.com

Stability: The resulting derivative must be stable under the analytical conditions (e.g., high temperatures in the GC inlet and column, or the mobile phase conditions in HPLC). wikipedia.orglibretexts.org

Simplicity: The derivatization procedure should be simple, rapid, and require minimal sample handling to reduce the potential for errors and sample loss. researchgate.net

No Interference: The derivatizing reagent and any byproducts should not interfere with the detection of the analyte derivative. tandfonline.com

Enhanced Detectability: The primary goal is to produce a derivative with significantly improved detection characteristics compared to the original molecule. researchgate.net

A well-chosen derivatization strategy, exhibiting these characteristics, is indispensable for the reliable and sensitive quantification of (S)-Bilobanone in various research and analytical applications.

**pharmacological Investigations of S Bilobanone: in Vitro and in Vivo Non Human Studies**

Mechanisms of Biological Activity at the Cellular and Molecular Level

Research into the molecular mechanisms of (S)-Bilobanone has identified its influence on key cellular signaling pathways and its interaction with specific proteins implicated in various physiological and pathological processes.

(S)-Bilobanone is recognized for its contribution to blood activation, a process in which the PI3K-Akt and AKT/GSK3β signaling pathways play a significant role. researchgate.netresearchgate.netresearchgate.net The PI3K-Akt pathway is a crucial mediator of cell survival and growth signals. nih.gov It is activated by various stimuli, leading to the formation of the second messenger PIP3, which in turn activates the serine-threonine kinase AKT. youtube.com Activated AKT then phosphorylates a range of proteins, inhibiting apoptosis and promoting cell proliferation and translation. youtube.com

One of the key targets of AKT is Glycogen (B147801) Synthase Kinase 3β (GSK3β). nih.gov Phosphorylation of GSK3β by AKT leads to its inactivation. nih.govfrontiersin.org This pathway is implicated in various cellular processes, and its dysregulation is associated with diseases like glioblastoma. nih.gov Studies on constituents of Angelica sinensis root have shown that dominant ingredients can influence the PI3K-Akt and AKT/GSK3β signaling pathways. researchgate.net For instance, Salidroside, another compound found in plants used in traditional medicine, has been shown to inhibit platelet function and thrombosis through the AKT/GSK3β signaling pathway. researchgate.netresearchgate.net While direct studies on (S)-Bilobanone's exclusive effect on these pathways are limited, its association with blood activation suggests a potential modulatory role. researchgate.netresearchgate.net

| Pathway | Role of Pathway | Implication for (S)-Bilobanone |

| PI3K-Akt Signaling Pathway | Mediates cell survival, growth, and proliferation. nih.gov Activated by growth factors, it leads to the activation of AKT. youtube.com | (S)-Bilobanone, as a contributor to blood activation, may influence this pathway. The dominant ingredients of ASRT, which include (S)-bilobanone, primarily affect the PI3K-Akt signaling pathway. researchgate.net |

| AKT/GSK3β Signaling Pathway | A downstream target of the PI3K-Akt pathway. nih.gov AKT inactivates GSK3β through phosphorylation, impacting processes like glycogen metabolism and cell survival. nih.govfrontiersin.org | The AKT/GSK3β pathway is linked to blood circulation promotion. researchgate.netresearchgate.net Given that (S)-Bilobanone contributes to blood activation, it is plausible that it exerts its effects through this pathway. researchgate.netresearchgate.net |

Network pharmacology studies have been instrumental in identifying potential molecular targets for compounds like (S)-Bilobanone. researchgate.net These studies predict interactions between active ingredients and disease-related proteins. researchgate.net For instance, in the context of Angelica sinensis root tail (ASRT), active ingredients, including (S)-Bilobanone, are predicted to interact with proteins such as EGFR, SRC, AKT1, and HSP90AA1 to enhance hemodynamics. researchgate.net

Molecular docking, a computational technique, further refines these predictions by modeling the interaction between a small molecule and a protein at the atomic level. mdpi.com While specific molecular docking studies focusing solely on (S)-Bilobanone are not extensively detailed in the provided results, this methodology is a key component of the research approach used to understand the multi-target nature of traditional medicines containing this compound. researchgate.net

| Molecular Target/Protein | Function | Predicted Interaction with (S)-Bilobanone |

| EGFR (Epidermal Growth Factor Receptor) | A receptor tyrosine kinase involved in cell growth and proliferation. | Predicted target of ASRT active ingredients, including (S)-Bilobanone, to enhance hemodynamics. researchgate.net |

| SRC (Proto-oncogene tyrosine-protein kinase Src) | A non-receptor tyrosine kinase involved in cell adhesion, growth, and differentiation. | Predicted target of ASRT active ingredients, including (S)-Bilobanone, to enhance hemodynamics. researchgate.net |

| AKT1 (RAC-alpha serine/threonine-protein kinase) | A key component of the PI3K-Akt signaling pathway. youtube.com | Predicted target of ASRT active ingredients, including (S)-Bilobanone, to enhance hemodynamics. researchgate.net |

| HSP90AA1 (Heat shock protein 90kDa alpha class A member 1) | A molecular chaperone that assists in the proper folding of other proteins. | Predicted target of ASRT active ingredients, including (S)-Bilobanone, to enhance hemodynamics. researchgate.net |

Influence on Cellular Signaling Pathways (e.g., PI3K-Akt pathway, AKT/GSK3β signaling pathway) [3, 34]

Specific Biological Activities in Preclinical Models

Preclinical studies, primarily in the context of its presence in medicinal plants, have highlighted the contribution of (S)-Bilobanone to various biological effects.

(S)-Bilobanone is reported to contribute to blood activation. researchgate.netresearchgate.net This activity is significant in the context of traditional medicine, where enhancing blood circulation is a key therapeutic goal. researchgate.net A study integrating metabolomics and network pharmacology on different parts of Angelica sinensis root revealed that the root tail (ASRT) primarily enhances blood circulation. researchgate.net The active ingredients in ASRT, which include (S)-bilobanone, are thought to achieve this by modulating signaling pathways like the PI3K-Akt pathway and targeting proteins that influence hemodynamics. researchgate.net Extracts from Ginkgo biloba, which contains (S)-Bilobanone, have also been shown to improve hemorheological properties and prevent thrombosis. google.com

Contribution to Blood Activation and Hemodynamic Effects [3, 34]

Methodological Approaches in Preclinical Pharmacological Research (e.g., Metabolomics, Network Pharmacology, Molecular Docking)

The investigation of complex natural products like (S)-Bilobanone often employs a combination of modern analytical and computational techniques.

Metabolomics : This "omics" approach provides a comprehensive analysis of the complete set of small-molecule metabolites in a biological system. thermofisher.comnih.gov In the study of Angelica sinensis, metabolomics was used to identify the differential distribution of chemical constituents, including (S)-Bilobanone, in various parts of the root, linking them to different medicinal effects. researchgate.net

Network Pharmacology : This approach uses computational methods to explore the complex interactions between drug components, their molecular targets, and disease pathways. researchgate.netmedsci.org It has been applied to Angelica sinensis to construct networks linking its chemical constituents, like (S)-Bilobanone, to specific proteins and signaling pathways, thereby predicting their mechanisms of action. researchgate.net

Molecular Docking : This computational tool predicts the binding orientation of a small molecule to its target protein. mdpi.com It is used to validate the interactions suggested by network pharmacology and to understand the molecular basis of a compound's activity. researchgate.net This method was used to validate the targets of the dominant ingredients in different segments of Angelica sinensis root. researchgate.net

These integrated approaches provide a powerful platform for elucidating the pharmacological mechanisms of individual compounds within complex herbal medicines.

**structure Activity Relationship Sar Studies of S Bilobanone and Its Analogs**

Principles and Methodologies of SAR Analysis

The core of SAR lies in systematically altering a molecule's structure and observing the corresponding changes in its biological effects. gardp.org This process aims to build a comprehensive understanding of which molecular features are critical for the desired activity. wikipedia.org The methodologies employed in modern SAR studies are diverse and often used in combination to build a robust model of a compound's behavior.

Key methodologies in SAR analysis include the alteration, removal, or masking of functional groups to test the resulting analog's activity. mdpi.com This allows researchers to deduce the importance of specific moieties. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical relationships between chemical structure and biological activity. wikipedia.org

| Methodology | Principle | Application |

|---|---|---|

| Chemical Synthesis & Modification | Creation of analogs by altering, removing, or masking functional groups on the lead compound. | To directly test the importance of specific structural features for biological activity. gardp.orgmdpi.com |

| High-Throughput Screening (HTS) | Rapidly tests thousands of compounds to evaluate their biological activities against specific targets. | To quickly identify active compounds (hits) from large libraries for further SAR development. |

| Quantitative SAR (QSAR) | Develops mathematical models that correlate the physicochemical properties of compounds with their biological activity. wikipedia.org | To predict the activity of new, unsynthesized analogs and to understand the underlying physicochemical drivers of activity. wikipedia.org |

| Computational Chemistry | Uses computer modeling (e.g., molecular docking, molecular dynamics) to predict how a compound interacts with its biological target. | To visualize binding modes, rationalize observed activities, and guide the design of more potent and selective analogs. mdpi.com |

| Cheminformatics | Integrates computational and informational techniques to analyze large datasets of chemical structures and biological activities. | To identify patterns, build predictive models, and manage the vast amount of data generated in SAR studies. |

Identification of Key Structural Determinants for Biological Activity

While specific SAR studies on (S)-Bilobanone are not extensively documented, analysis of its structure and comparison with related, well-studied terpene trilactones from Ginkgo biloba, such as bilobalide (B1667068) and the ginkgolides, provide valuable insights. Bilobalide is structurally related to (S)-Bilobanone, and SAR studies on bilobalide derivatives suggest that the lactone moieties play a crucial role in exerting biological effects, such as neurite outgrowth in PC12 cells. researchgate.netnih.gov Derivatives that retained the lactone groups showed biological activity similar to the parent compound, whereas those without these groups exhibited lower efficacy. nih.gov

For the broader class of Ginkgo terpene trilactones, including ginkgolides A, B, C, and J, the intricate cage-like structure and the presence of specific functional groups are key to their activity. columbia.edunih.gov For instance, ginkgolides act as effective blockers of glycine-activated chloride channels, with their potency varying based on the specific substitutions on the core structure. nih.gov

| Compound | IC₅₀ (µM) | Relative Potency |

|---|---|---|

| Ginkgolide C | 0.267 | High |

| Ginkgolide B | 0.273 | High |

| Ginkgolide A | 1.97 | Lower |

| Ginkgolide J | 2.0 | Lower |

| Bilobalide | Weak inhibitor of NMDA receptor-activated current |

These findings suggest that for (S)-Bilobanone, the core carbocyclic framework and the integrity of its oxygen-containing rings are likely critical determinants of its biological activity.

Computational Approaches in SAR (e.g., Molecular Docking, QSAR considerations if applicable)

Computational methods are indispensable tools in modern drug discovery for predicting and rationalizing the relationship between a molecule's structure and its activity. mdpi.comfip.org

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. mdpi.com This method helps visualize the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For compounds from Ginkgo biloba, molecular docking studies have been performed to explore their potential as inhibitors of various protein targets. x-mol.net For example, docking studies showed that ginkgolide-C and bilobetin (B1667069) could form strong molecular interactions with protein targets of the SARS-CoV-2 virus. While specific docking studies focused on (S)-Bilobanone are not widely published, this methodology represents a powerful approach to identify its potential biological targets and understand its binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.org A 3D-QSAR study has been attempted for ginkgolides, using their structural analogs to create a pharmacophore model that successfully predicted that modifications at the 10-OH position could enhance activity. columbia.edu Such computational models are invaluable for prioritizing the synthesis of new analogs with potentially improved properties.

Rational Design and Synthesis of Analogs for SAR Probing

Rational design uses the structural information from SAR and computational studies to purposefully create new molecules with enhanced biological activity. mdpi.comnih.gov This approach is more targeted than traditional trial-and-error synthesis. The process typically involves identifying a lead compound, understanding its SAR, and then designing and synthesizing new analogs with specific modifications intended to improve target binding or other pharmacological properties. sioc-journal.cnrsc.orgnih.gov

The synthesis of analogs can involve various chemical strategies:

Functional Group Modification: Introducing, removing, or altering functional groups to probe their role in binding and activity. mdpi.com

Bioisosteric Replacement: Substituting a part of the molecule with a bioisostere—a group with similar physical or chemical properties—to improve potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: Replacing the core structure of the molecule with a different scaffold while maintaining the key binding elements.

While numerous studies report the rational design and synthesis of analogs for various natural products and synthetic compounds, nih.govmdpi.compreprints.org specific literature detailing the synthesis of (S)-Bilobanone analogs for SAR probing is limited. The structural complexity of related terpene trilactones like bilobalide presents significant challenges to chemical modification, which likely extends to (S)-Bilobanone. researchgate.net

Correlation of Structural Modifications with Observed Biological Responses

The final step in an SAR study is to correlate the specific structural changes made to a molecule with the resulting changes in biological activity. plos.org This correlation provides the critical knowledge needed to optimize a lead compound into a drug candidate.

**advanced Analytical Techniques for Quantification of S Bilobanone in Biological and Natural Matrices**

Chromatographic Techniques for Quantification (e.g., GC-MS, HPLC, LC-MS)

A variety of chromatographic methods have been developed and validated for the determination of (S)-Bilobanone, often alongside other terpene trilactones found in Ginkgo extracts. The choice of technique depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. researchgate.net For non-volatile compounds like (S)-Bilobanone, a derivatization step is required to increase their volatility and thermal stability. ptfarm.plbenthamopenarchives.com A common procedure involves silylating the analytes, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with an addition of Trimethylchlorosilane (TMCS). ptfarm.pl GC-based methods can offer excellent resolution. ptfarm.pl For instance, a validated GC-FID method demonstrated high repeatability with a relative standard deviation (RSD) for relative retention times of 0.05% to 0.07% for ginkgolides and a retention time for bilobalide (B1667068) of 11.2 minutes. ptfarm.pl Another GC-FID method reported a fast run time of only 13 minutes for a single injection. benthamopenarchives.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique in pharmaceutical analysis, suitable for non-volatile compounds without the need for derivatization. labmanager.com Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of terpene trilactones. nih.gov However, a significant challenge for quantifying (S)-Bilobanone with standard UV detection is its lack of a strong chromophore, which necessitates detection at low and non-selective wavelengths (around 220 nm). benthamopenarchives.com To overcome this, Evaporative Light Scattering Detection (ELSD) is often used, which measures the scattered light from analyte particles after solvent evaporation and is not dependent on the optical properties of the analyte. nih.govnih.gov An RP-HPLC-ELSD method was developed for the quantitative determination of bilobalide and four ginkgolides within an 8-minute run time using a Zorbax RP-C18 column. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for quantifying trace compounds in complex biological matrices. researchgate.netchemyx.com This approach combines the superior separation of HPLC with the high sensitivity and selectivity of MS detection. chemyx.com LC-MS/MS assays can overcome the limitations of UV detection and provide structural information for confirmation. nih.gov A highly sensitive and selective LC-MS/MS method was developed for the simultaneous analysis of four ginkgolides and bilobalide, using negative ion electrospray ionization. nih.gov In this method, bilobalide eluted at 7.6 minutes. nih.gov LC-MS/MS is frequently used for analyzing Ginkgo biloba constituents in various matrices, including rat plasma and cell lysates. akjournals.comnih.gov

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Key Findings for (S)-Bilobanone/Bilobalide | Reference |

|---|---|---|---|---|---|

| GC-FID | Capillary Column | Temperature program from 50°C to 300°C | Flame Ionization Detector (FID) | Retention time of 11.2 min; requires derivatization with BSTFA + TMCS. | ptfarm.pl |

| RP-HPLC-ELSD | Zorbax RP-C18 | Gradient of Methanol-Water-Tetrahydrofuran | Evaporative Light Scattering Detector (ELSD) | Quantitative analysis within 8 minutes. | nih.gov |

| LC-MS/MS | Waters Xterra™ C18 | Gradient of 10–70% aqueous methanol | Negative Ion Electrospray Tandem MS (MRM) | Retention time of 7.6 min; highly sensitive and selective. | nih.gov |

| LC-MS/MS | C18 Column | Water with 0.01% formic acid and acetonitrile | Negative Multiple-Reaction Monitoring (MRM) | Method developed for quantification in rat plasma. | akjournals.com |

Sample Preparation and Matrix Effects in Quantitative Analysis

The accuracy of quantitative analysis heavily relies on the sample preparation process, which aims to extract the analyte of interest from the sample matrix and remove interfering substances. chromatographyonline.com The complexity of natural and biological matrices makes this a critical step, as co-eluting compounds can significantly impact the analytical result, a phenomenon known as the matrix effect. nih.govresearchgate.net

Sample Preparation: For Ginkgo biloba extracts and products, sample preparation often involves an initial dissolution in a solvent like ethanol, followed by a liquid-liquid extraction (LLE) with a solvent mixture such as toluene/ethyl acetate. researchgate.net Solid-phase extraction (SPE) is another common and robust technique used to clean up samples and concentrate analytes before analysis. nih.gov For biological samples like rat plasma, a typical procedure involves protein precipitation followed by LLE with ethyl acetate. akjournals.com In a study analyzing GBE in mesangial cell lysates, cells were harvested and extracted with 40% acetic acid in water. nih.gov

Matrix Effects: Matrix effects occur when components of the sample other than the analyte alter the ionization efficiency of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. nih.govbataviabiosciences.com This can compromise the accuracy, reproducibility, and sensitivity of quantitative LC-MS methods. chromatographyonline.comresearchgate.net Given the complexity of Ginkgo extracts and biological fluids, the potential for interference from isobaric ions or other constituents is high. nih.govoup.com For example, a study on terpene lactones in rat plasma noted matrix instability and used hydrochloric acid as a stabilizer. akjournals.com The evaluation of matrix effects is a crucial part of method validation. nih.gov This is often done by comparing the response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat solvent. chromatographyonline.comnih.gov If significant matrix effects are detected, they can be mitigated by improving sample cleanup, optimizing chromatographic separation to avoid co-elution, or using a matrix-matched calibration curve. chromatographyonline.comresearchgate.net

| Matrix | Sample Preparation Technique | Key Considerations | Reference |

|---|---|---|---|

| Ginkgo Pharmaceutical Products | Dissolution in ethanol/water, then liquid-liquid extraction with toluene/ethyl acetate. | Requires solvent evaporation and derivatization for GC analysis. | researchgate.net |

| Rat Plasma | Protein precipitation followed by liquid-liquid extraction with ethyl acetate. | Matrix instability was observed; hydrochloric acid was used as a stabilizer. | akjournals.com |

| Mesangial Cell Lysates | Extraction with 40% acetic acid in water. | Method developed to quantify GBE compounds interacting with cells. | nih.gov |

| Ginkgo Dietary Supplements | Extraction with methanol, followed by SPE for cleanup. | Streamlined to maximize throughput by leveraging the selectivity of LC-MS-MS detection. | nih.gov |

Validation of Analytical Methods (e.g., Sensitivity, Selectivity)

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. globalresearchonline.netwjarr.comglobalresearchonline.net It is a requirement for methods used in quality control and regulated environments. scioninstruments.com Key validation parameters include specificity, selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). globalresearchonline.neteuropa.eu

Selectivity and Specificity: Selectivity refers to the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. wjarr.comscioninstruments.com For (S)-Bilobanone analysis, this means ensuring no interference from other ginkgolides, flavonoids, or matrix components at the analyte's retention time and m/z transition. ptfarm.pl Tandem MS (MS/MS) provides high selectivity by monitoring a specific precursor-to-product ion transition. nih.gov

Sensitivity (LOD and LOQ): The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, often defined as a signal-to-noise ratio (S/N) of 3:1. ptfarm.plscioninstruments.com LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically at an S/N of 10:1. wjarr.com LC-MS/MS methods achieve excellent sensitivity for bilobalide, with reported LOQ values as low as 11 fmol injected on-column. nih.gov A validated GC-FID method reported an LOD and LOQ for bilobalide of 35 pg and 44 pg, respectively. ptfarm.pl

Accuracy and Precision: Accuracy is the closeness of the test results to the true value, often assessed through recovery studies. europa.eu Precision measures the degree of scatter between a series of measurements, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). globalresearchonline.net For a validated LC-MS-MS method, recoveries for bilobalide ranged from 90.0% to 102.2%, with relative standard deviations (RSD) for precision being less than 5%. nih.gov Another GC-FID method showed mean recoveries of 99.48% ± 0.86% for bilobalide, with intra-day and inter-day RSDs of 1.13% and 2.54%, respectively. researchgate.net

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com It is typically demonstrated by a high correlation coefficient (r or r²) for the calibration curve. ptfarm.pl For bilobalide and ginkgolides, high correlation coefficients (r > 0.999) are consistently reported across various validated methods. ptfarm.plresearchgate.net

| Validation Parameter | Technique | Result for (S)-Bilobanone/Bilobalide | Reference |

|---|---|---|---|

| LOD | GC-FID | 35 pg | ptfarm.pl |

| LOQ | GC-FID | 44 pg | ptfarm.pl |

| LOQ | LC-MS/MS | 11 fmol (on-column) | nih.gov |

| Accuracy (Recovery) | LC-MS/MS | 90.0–102.2% | nih.gov |

| Accuracy (Recovery) | GC-FID | 99.48% ± 0.86% | researchgate.net |

| Precision (Intra-assay RSD) | LC-MS/MS | < 5% | nih.gov |

| Precision (Inter-assay RSD) | LC-MS/MS | < 5% | nih.gov |

| Linearity (Correlation Coefficient, r) | GC-FID | >0.999 | ptfarm.pl |

Application in Metabolite Profiling Studies

Metabolite profiling, a key component of metabolomics, aims to identify and quantify a wide range of small-molecule metabolites within a biological system. nih.gov Techniques like LC-MS and GC-MS are instrumental in these studies due to their ability to analyze hundreds of compounds in a single run. mdpi.comresearchgate.net

(S)-Bilobanone is a significant component within the metabolic profile of Ginkgo biloba. hmdb.ca Studies profiling Ginkgo extracts have identified (S)-Bilobanone alongside other characteristic compounds, including diterpene trilactones (ginkgolides) and various flavonoid glycosides. horizonepublishing.com For example, an LC-HR-ESI-MS method was used to quantify terpene trilactones, including bilobalide, in Ginkgo buds and leaves at different physiological stages. mdpi.com The results showed that the content of these compounds varied with the developmental stage of the plant. mdpi.com

Metabolite profiling has also been applied to understand the fate of Ginkgo compounds in biological systems. An LC-MS/MS method was used to quantify 11 compounds from a Ginkgo biloba extract, including bilobalide, in the lysates of mesangial cells. nih.gov The study found that high glucose conditions prolonged the peak concentrations of bilobalide and other compounds within the cells, suggesting these may be key bioactive components in the context of diabetic nephropathy. nih.gov Similarly, metabolite profiling studies in rats help to identify the distribution of administered compounds and their metabolites in various tissues and fluids, providing insights into their mechanism of action. mdpi.com Such comprehensive analyses are crucial for correlating the chemical composition of an extract with its biological activity and for discovering potential biomarkers. nih.gov

**future Directions and Emerging Research Avenues for S Bilobanone Research**

Exploration of Undiscovered Biological Activities and Underlying Mechanisms

While (S)-Bilobanone has been identified as a contributor to blood activation, the full spectrum of its biological activities and the precise molecular mechanisms governing these effects remain largely uncharted territory. researchgate.netresearchgate.net The complex phytochemistry of organisms like Ginkgo biloba, known for producing a wide array of bioactive compounds including flavonoids and terpenoids, suggests that individual components like (S)-Bilobanone may possess a wider range of activities than currently known. aloki.hu General extracts from Ginkgo biloba have been shown to exhibit antioxidant, anti-inflammatory, and cerebral blood flow-enhancing properties. nih.gov

Future research should systematically screen (S)-Bilobanone against a diverse panel of biological targets to uncover novel therapeutic potentials. Investigating its role in pathways related to inflammation, neuroprotection, and metabolic diseases could be particularly fruitful. Elucidating the mechanisms behind its known blood activation effects is also a priority. This would involve identifying the specific cellular receptors, enzymes, or signaling pathways it modulates, potentially using techniques like molecular docking and target-based screening. researchgate.net A deeper understanding of these mechanisms is crucial for translating this natural compound into a potential therapeutic agent.

Development of Greener and More Efficient Isolation and Synthetic Methods

The current methods for obtaining (S)-Bilobanone, primarily through extraction from natural sources like Ginkgo biloba, face challenges. Traditional solvent-based extraction techniques are often time-consuming, inefficient, and rely on large volumes of potentially toxic organic solvents. mdpi.comresearchgate.net To address these limitations, a significant future direction is the development of environmentally friendly and more efficient isolation protocols.

Modern, sustainable extraction technologies are promising alternatives. researchgate.net Methods such as supercritical carbon dioxide fluid extraction (SFE-CO2), which offers high selectivity and uses a green solvent, have already shown potential for extracting active ingredients from Ginkgo biloba. semanticscholar.org Other promising techniques include enzyme-assisted extraction (EAE), ultrasound-assisted extraction (UAE), and mechanical-assisted extraction (MAE), which can reduce extraction times and solvent consumption. mdpi.com Future work will need to optimize these methods specifically for the high-yield, high-purity isolation of (S)-Bilobanone.

On the synthetic front, while routes to the bilobanone core structure have been developed, creating more efficient, scalable, and stereoselective syntheses for the specific (S)-enantiomer is a key goal. purdue.edudss.go.th Research into novel catalytic methods, particularly those using transition metals to construct the furan (B31954) ring and control stereochemistry, could provide more direct and higher-yielding pathways to (S)-Bilobanone and its derivatives. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biosynthesis of (S)-Bilobanone in its natural sources. frontiersin.org By integrating these datasets, researchers can construct a detailed map of the metabolic pathways leading to the production of secondary metabolites in plants like Ginkgo biloba. mdpi.comnih.govresearchgate.net

Future research will focus on applying these multi-omics strategies to specifically elucidate the biosynthetic pathway of (S)-Bilobanone. This involves identifying the specific genes that encode the enzymes responsible for each step of its synthesis, from precursor molecules to the final furanone structure. mdpi.com Transcriptomic and proteomic analyses can reveal how the expression of these genes and the abundance of these enzymes are regulated under different growth conditions or in response to environmental stress. mdpi.comresearchgate.net This comprehensive understanding could enable the metabolic engineering of plants or microorganisms to enhance the production of (S)-Bilobanone, providing a sustainable and controlled supply for further research and development.

Design and Synthesis of Highly Potent and Selective Analogs

To improve upon the natural activity of (S)-Bilobanone and develop molecules with more desirable pharmacological properties, the design and synthesis of novel analogs is a critical future direction. By systematically modifying the structure of the parent compound, it may be possible to enhance its potency, selectivity, and metabolic stability.

This process typically begins with computational modeling to understand the structure-activity relationships (SAR) of the (S)-Bilobanone scaffold. By identifying the key functional groups responsible for its biological effects, researchers can predict which modifications are most likely to improve its interaction with a specific biological target. Synthetic chemistry is then employed to create a library of these designed analogs. mdpi.com For instance, modifications to the furan ring, the cyclohexenone core, or the isobutyl side chain could be explored. uni.lu These new compounds would then undergo rigorous biological screening to identify derivatives with superior potency and selectivity for desired targets, such as those involved in blood activation or newly discovered activities. researchgate.net The development of efficient synthetic methods for creating allylic and vinylic intermediates could be instrumental in this process. rsc.orgresearchgate.net

Innovative Applications in Chemical Biology and Material Science

Beyond its direct therapeutic potential, the unique structure of (S)-Bilobanone opens up possibilities for its use in the innovative fields of chemical biology and material science.

In chemical biology, small molecules are used as tools to probe and manipulate complex biological systems. wikipedia.orguci.edu (S)-Bilobanone could be developed into a "chemical probe" by incorporating a reporter tag, such as a fluorescent dye, or a reactive group for covalent labeling. mdpi.com Such probes would be invaluable for identifying the direct cellular binding partners of (S)-Bilobanone, visualizing its subcellular localization, and dissecting its mechanism of action in living cells.

In material science, the inherent chirality of (S)-Bilobanone is a property of significant interest. chiralpedia.com Chiral molecules can be used to construct advanced materials with unique optical, electronic, and mechanical properties. Future research could explore the incorporation of (S)-Bilobanone as a chiral building block in the synthesis of novel polymers or liquid crystals. Such materials could have applications in areas like asymmetric catalysis, chiral separations, and the development of specialized optical devices. chiralpedia.com

Q & A

What criteria should guide the formulation of hypothesis-driven research questions on (S)-Bilobanone’s mechanism of action?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps (e.g., "Does (S)-Bilobanone modulate AMPK signaling in hepatocytes?"). Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance, ensuring alignment with pre-clinical data .

Q. How can researchers enhance the reproducibility of in vivo studies involving (S)-Bilobanone?

- Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, detailing randomization methods, blinding protocols, and sample size justification. Publish raw data (e.g., plasma concentration-time curves) in repositories like Zenodo with DOI assignment, ensuring interoperability via standardized metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.